Antiarol

Description

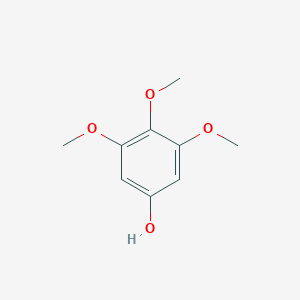

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCDZPUMZAZMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214405 | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-71-7 | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXG8D4R582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Antiarol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol, scientifically known as 3,4,5-trimethoxyphenol, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its role in cellular signaling pathways, particularly in the context of inflammation.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the families Moraceae and Bixaceae. The two principal sources documented in the scientific literature are:

-

Antiaris toxicaria : A tree belonging to the mulberry family (Moraceae), famously known for the toxic latex of some subspecies used in the preparation of arrow poisons. This compound has been isolated from the latex of this plant.

-

Cochlospermum vitifolium : A member of the Bixaceae family, this plant is used in traditional medicine for various ailments. This compound has been successfully isolated from the bark of this species.

Isolation and Purification of this compound

While specific, detailed protocols for the isolation of this compound with quantitative yields are not extensively published, a general methodology can be established based on standard phytochemical techniques for the separation of phenolic compounds from plant matrices. The following protocols are representative and may require optimization depending on the specific plant material and desired purity.

Table 1: Quantitative Data for this compound Isolation (Illustrative)

| Parameter | Antiaris toxicaria (Latex) | Cochlospermum vitifolium (Bark) | Reference |

| Extraction Solvent | Ethanol (B145695) | Methanol (B129727) | General Knowledge |

| Extraction Method | Maceration | Soxhlet Extraction | General Knowledge |

| Typical Yield (crude extract) | Not Reported | Not Reported | - |

| Purity (after chromatography) | Not Reported | Not Reported | - |

Experimental Protocol 1: Isolation of this compound from Antiaris toxicaria Latex

-

Collection and Preparation of Latex: Collect the latex from Antiaris toxicaria and immediately dissolve it in ethanol to prevent coagulation and denaturation of compounds.

-

Extraction:

-

Macerate the ethanolic solution of the latex for 24-48 hours at room temperature with occasional stirring.

-

Filter the mixture to remove any solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Fractionation:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being a moderately polar phenol, is expected to be enriched in the ethyl acetate fraction.

-

-

Purification by Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest.

-

-

Final Purification:

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol and water to obtain pure this compound.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Experimental Protocol 2: Isolation of this compound from Cochlospermum vitifolium Bark

-

Preparation of Plant Material:

-

Collect the bark of Cochlospermum vitifolium, air-dry it in the shade, and then grind it into a coarse powder.

-

-

Extraction:

-

Perform Soxhlet extraction of the powdered bark with methanol for 24-48 hours.

-

Concentrate the methanolic extract under reduced pressure to obtain the crude extract.

-

-

Fractionation and Purification:

-

Follow the same fractionation and purification steps as described in Protocol 1 (steps 3-6) to isolate and purify this compound from the crude methanolic extract.

-

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it exerts these effects by modulating key cellular signaling pathways involved in the inflammatory response.

Suppression of MAPK and NF-κB Signaling Pathways

Studies have shown that this compound can suppress inflammation induced by lipopolysaccharide (LPS) in macrophage cell lines (e.g., RAW 264.7) by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical regulators of pro-inflammatory gene expression.

Caption: MAPK Signaling Pathway and this compound Inhibition.

Caption: NF-κB Signaling Pathway and this compound Inhibition.

Experimental Workflow: Investigating the Anti-inflammatory Effects of this compound

The following workflow outlines a typical experimental approach to characterize the anti-inflammatory properties of this compound.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.

Detailed Methodologies for Key Experiments:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

-

Nitric Oxide (NO) Assay (Griess Assay):

-

After treatment, collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the treated cells and determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK proteins (ERK, JNK, p38) and NF-κB pathway proteins (IκBα, p65).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a promising natural product with documented anti-inflammatory properties. Its presence in readily available plant sources like Antiaris toxicaria and Cochlospermum vitifolium makes it an accessible compound for further research. The provided generalized isolation protocols offer a starting point for its purification, and the detailed experimental workflows can guide the investigation of its biological activities. Further research is warranted to establish optimized and scalable isolation procedures and to fully elucidate the therapeutic potential of this compound in inflammatory diseases.

Arzanol's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arzanol, a natural phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum, has emerged as a promising anti-inflammatory agent with a multi-targeted mechanism of action. This document provides an in-depth technical overview of Arzanol's core anti-inflammatory activities, focusing on its dual inhibition of the arachidonic acid cascade and its suppression of the pivotal NF-κB signaling pathway. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Anti-Inflammatory Action

Arzanol exerts its anti-inflammatory effects primarily through two distinct, yet interconnected, mechanisms: the inhibition of pro-inflammatory eicosanoid production and the suppression of the master inflammatory transcription factor, NF-κB.

Dual Inhibition of the Arachidonic Acid Cascade

Arzanol is a potent dual inhibitor of two key enzymes in the arachidonic acid metabolic pathway: microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][2] This dual inhibitory action is significant as it simultaneously blocks the production of two major classes of inflammatory mediators: prostaglandins (B1171923) (PGs) and leukotrienes (LTs).

-

Inhibition of mPGES-1: Arzanol is a particularly potent inhibitor of mPGES-1, the terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2).[1] PGE2 is a key mediator of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever.[3] Arzanol's inhibition of mPGES-1 is more pronounced than its effect on cyclooxygenase-2 (COX-2), suggesting a more targeted approach to reducing PGE2 levels with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Inhibition of 5-Lipoxygenase (5-LOX): Arzanol also effectively inhibits 5-LOX, the enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and other immune cells, promoting their infiltration into inflamed tissues.[4] By inhibiting 5-LOX, Arzanol can reduce the recruitment of inflammatory cells to the site of inflammation.

Suppression of the NF-κB Signaling Pathway

Arzanol is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7] In unstimulated cells, NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[7] This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.[7] Arzanol's inhibition of NF-κB activation effectively dampens this entire inflammatory cascade.[5][6]

Attenuation of Pro-inflammatory Cytokine Production

A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines. Arzanol has been shown to significantly decrease the release of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) from stimulated immune cells.[5][6] These cytokines play a central role in amplifying and sustaining the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding Arzanol's inhibitory activities from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Arzanol

| Target | Assay System | IC50 Value | Reference |

| mPGES-1 | Cell-free assay | 0.4 µM | [1] |

| 5-LOX | Neutrophils | 2.3 - 9 µM | [1] |

| COX-1 | Cell-free assay | 2.3 - 9 µM | [1] |

| COX-2 derived PGE2 | In vitro assay | 2.3 - 9 µM | [1] |

| NF-κB Activation | Jurkat T cells | ~5 µg/mL | [5] |

| IL-1β Release | LPS-stimulated human monocytes | 5.6 µM | [8] |

| TNF-α Release | LPS-stimulated human monocytes | 9.2 µM | [8] |

| IL-6 Release | LPS-stimulated human monocytes | Data not available | [5][6] |

| IL-8 Release | LPS-stimulated human monocytes | Data not available | [5][6] |

Table 2: In Vivo Anti-Inflammatory Efficacy of Arzanol

| Experimental Model | Animal | Dosage | Parameter | Inhibition/Reduction | Reference |

| Carrageenan-induced pleurisy | Rat | 3.6 mg/kg, i.p. | Exudate Formation | 59% | [5] |

| Cell Infiltration | 48% | [5] | |||

| PGE2 Levels | 47% | [5] | |||

| LTB4 Levels | 31% | [5] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Arzanol and a representative experimental workflow.

Caption: Arzanol's dual inhibition of the arachidonic acid cascade.

Caption: Arzanol's inhibition of the NF-κB signaling pathway.

Caption: A representative workflow for investigating Arzanol's effect on the MAPK pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-inflammatory activity of Arzanol. These should be optimized for specific laboratory conditions and reagents.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Arzanol on mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

-

Arzanol (dissolved in a suitable solvent, e.g., DMSO)

-

Stop solution (e.g., a solution containing a reducing agent like SnCl2)

-

PGE2 ELISA kit

-

96-well microplate

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding the assay buffer, GSH, and recombinant mPGES-1.

-

Add various concentrations of Arzanol or the vehicle control to the respective wells.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Incubate for a short period (e.g., 1-2 minutes) at the appropriate temperature (e.g., 37°C).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of Arzanol and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Arzanol on 5-LOX.

Materials:

-

Human polymorphonuclear leukocytes (PMNLs) or a cell line expressing 5-LOX

-

Arachidonic acid

-

Calcium ionophore (e.g., A23187)

-

Assay buffer (e.g., PBS with calcium)

-

Arzanol (dissolved in a suitable solvent)

-

Extraction solvent (e.g., methanol)

-

HPLC system for leukotriene B4 (LTB4) analysis

Procedure:

-

Isolate and resuspend PMNLs in the assay buffer.

-

Pre-incubate the cells with various concentrations of Arzanol or the vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Stimulate the cells with arachidonic acid and calcium ionophore to induce 5-LOX activity.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding a cold extraction solvent.

-

Centrifuge to pellet the cell debris.

-

Analyze the supernatant for LTB4 levels using reverse-phase HPLC.

-

Calculate the percentage of LTB4 inhibition for each concentration of Arzanol and determine the IC50 value.

NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of Arzanol on NF-κB activation in a cell-based system.

Materials:

-

A suitable cell line (e.g., HEK293T, Jurkat)

-

NF-κB luciferase reporter plasmid

-

A constitutively active control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium

-

An NF-κB activating agent (e.g., TNF-α, LPS)

-

Arzanol (dissolved in a suitable solvent)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to adhere and recover.

-

Pre-treat the cells with various concentrations of Arzanol or the vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the NF-κB activating agent.

-

Incubate for an appropriate period to allow for luciferase expression (e.g., 6-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of Arzanol and determine the IC50 value.

Measurement of Cytokine Inhibition in Human Monocytes

Objective: To quantify the effect of Arzanol on the production of pro-inflammatory cytokines.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

Arzanol (dissolved in a suitable solvent)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)

Procedure:

-

Isolate PBMCs or culture the monocytic cell line in a 96-well plate.

-

Pre-treat the cells with various concentrations of Arzanol or the vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL).

-

Incubate for a suitable period to allow for cytokine production and secretion (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each concentration of Arzanol and determine the IC50 values.

Carrageenan-Induced Pleurisy in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of Arzanol.

Materials:

-

Male Wistar rats

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Arzanol for intraperitoneal (i.p.) injection

-

Anesthetic

-

Heparinized saline

-

Materials for cell counting and PGE2/LTB4 analysis

Procedure:

-

Administer Arzanol (e.g., 3.6 mg/kg) or the vehicle control via i.p. injection to the rats.

-

After a specified pre-treatment time (e.g., 1 hour), induce pleurisy by injecting carrageenan into the pleural cavity under light anesthesia.

-

At a defined time point after carrageenan injection (e.g., 4 hours), euthanize the animals.

-

Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with heparinized saline.

-

Measure the volume of the collected exudate.

-

Centrifuge the exudate to separate the cells from the supernatant.

-

Count the total number of leukocytes in the cell pellet.

-

Use the supernatant to measure the levels of PGE2 and LTB4 using ELISA or other appropriate methods.

-

Compare the results from the Arzanol-treated group with the vehicle-treated control group to determine the percentage of inhibition of exudate volume, cell infiltration, and mediator production.

Future Research Directions

While the primary mechanisms of Arzanol's anti-inflammatory action are well-documented, further research is warranted in several areas:

-

MAPK Signaling Pathway: The direct effect of Arzanol on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK) has not been extensively studied. As these pathways are often upstream of NF-κB and also play a critical role in inflammation, investigating whether Arzanol modulates the phosphorylation of these kinases would provide a more complete understanding of its mechanism of action.

-

Clinical Trials: To date, the evaluation of Arzanol's efficacy has been limited to preclinical studies. Well-designed clinical trials are necessary to establish its safety and therapeutic potential in human inflammatory conditions.

-

Pharmacokinetics and Bioavailability: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Arzanol is crucial for its development as a therapeutic agent.

-

Synergistic Effects: Investigating the potential synergistic or additive anti-inflammatory effects of Arzanol in combination with other anti-inflammatory agents could lead to the development of more effective treatment strategies.

Conclusion

Arzanol is a compelling natural product with a well-defined, multi-targeted mechanism of action against inflammation. Its dual inhibition of mPGES-1 and 5-LOX, coupled with its potent suppression of the NF-κB signaling pathway, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a solid foundation for further research and development of this remarkable compound.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Antiarol and its Rutinoside Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Antiarol (3,4,5-trimethoxyphenol) and its naturally occurring glycoside, this compound rutinoside. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound, chemically known as 3,4,5-trimethoxyphenol, is a phenolic compound characterized by a benzene (B151609) ring substituted with one hydroxyl and three methoxy (B1213986) groups. It serves as the aglycone for its rutinoside derivative. This compound rutinoside is a glycoside where the hydroxyl group of this compound is attached to a rutinose sugar moiety (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose).

Table 1: Chemical Identification of this compound and this compound Rutinoside

| Identifier | This compound (3,4,5-trimethoxyphenol) | This compound Rutinoside |

| CAS Number | 642-71-7[1] | 261351-23-9 |

| Molecular Formula | C₉H₁₂O₄[1] | C₂₁H₃₂O₁₃ |

| IUPAC Name | 3,4,5-trimethoxyphenol | 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

| Synonyms | This compound, 3,4,5-Trimethoxyphenol | This compound rutiside, 3,4,5-Trimethoxyphenyl rutinoside |

Physicochemical Properties

The physicochemical properties of this compound and this compound rutinoside are summarized in the tables below, providing key data for experimental design and formulation development.

Table 2: Physicochemical Properties of this compound (3,4,5-trimethoxyphenol)

| Property | Value |

| Molecular Weight | 184.19 g/mol [1] |

| Appearance | Slightly brown powder |

| Melting Point | 145-149 °C |

| Boiling Point | 283 °C (estimated) |

| Solubility | Soluble in chloroform, DMSO |

| pKa | 9.72 ± 0.23 (Predicted) |

Table 3: Physicochemical Properties of this compound Rutinoside

| Property | Value |

| Molecular Weight | 492.47 g/mol |

| Appearance | Colorless crystalline solid with a bitter taste |

| Melting Point | 117-120 °C |

| Specific Rotation | -98° (c=0.05 in MeOH) |

| Solubility | Low solubility in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Synthesis and Isolation

Synthesis of this compound (3,4,5-trimethoxyphenol)

This compound can be synthesized through various methods. One common approach involves the Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde, followed by hydrolysis.[1] Another documented method starts from 3,4,5-trimethoxybenzoic acid, proceeding through halogenation, ammonolysis, Hoffman rearrangement, diazotization, and finally hydrolysis to yield 3,4,5-trimethoxyphenol.[2][3]

Isolation of this compound Rutinoside

This compound rutinoside is a naturally occurring compound that can be isolated from various plant sources, notably from the barks of Pinus yunnanensis. The general procedure involves extraction of the plant material with a suitable solvent, followed by chromatographic separation and purification.

Biological Activities and Potential Signaling Pathways

Antioxidant Activity

Both this compound and its rutinoside derivative exhibit antioxidant properties. This compound, as a phenolic compound, can directly scavenge free radicals by donating a hydrogen atom from its hydroxyl group. The antioxidant mechanism of flavonoids and their glycosides is often associated with the modulation of cellular signaling pathways such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.

Anti-inflammatory Activity

This compound rutinoside has been reported to possess anti-inflammatory properties. The anti-inflammatory effects of many flavonoids and their glycosides are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a reduction in the production of inflammatory mediators like cytokines and prostaglandins.

Cytotoxic Activity

This compound rutinoside has demonstrated cytotoxic effects against certain cancer cell lines, such as A549 human lung cancer cells. The mechanism of cytotoxicity for many natural compounds involves the induction of apoptosis (programmed cell death). This can be initiated through the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.

References

Arzanol: A Technical Guide to Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arzanol (B605599) is a natural polyphenol, specifically a prenylated phloroglucinol (B13840) α-pyrone heterodimer, first isolated from the Mediterranean plant Helichrysum italicum.[1][2] This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and antiviral properties.[2][3] Its unique molecular structure allows it to interact with multiple biological targets, making it a promising candidate for further investigation and drug development.[1] This guide provides a comprehensive overview of Arzanol's biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anti-inflammatory Activity

Arzanol demonstrates potent anti-inflammatory effects by targeting key nodes in the inflammatory cascade. Its primary mechanisms involve the inhibition of the NF-κB signaling pathway and the dual suppression of enzymes involved in the biosynthesis of pro-inflammatory lipid mediators.[1][4]

Mechanism of Action

Inhibition of NF-κB Pathway: Nuclear factor-κB (NF-κB) is a master regulator of inflammatory responses.[1] Arzanol inhibits the activation of the NF-κB signaling pathway, which in turn suppresses the transcription of numerous pro-inflammatory genes.[1][2] This inhibition prevents the release of key cytokines such as IL-1β, TNF-α, IL-6, and IL-8.[1][5]

Dual Inhibition of Eicosanoid Biosynthesis: Arzanol is a highly potent inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2).[6][7] It also inhibits 5-lipoxygenase (5-LOX), the enzyme that catalyzes the production of leukotrienes.[6][7] This dual action effectively blocks two major pathways of inflammatory mediator synthesis.

Quantitative Data: Anti-inflammatory and Enzyme Inhibition

| Target/Assay | Cell Line/System | IC50 / Effect | Reference |

| Enzyme Inhibition | |||

| mPGES-1 | Cell-free assay | 0.4 µM | [6] |

| 5-Lipoxygenase (5-LOX) | Neutrophils | 3.1 µM | [7] |

| Cyclooxygenase-1 (COX-1) | Cell-free assay | 9 µM | [6] |

| COX-2-derived PGE2 | In vitro assay | 2.3 - 9 µM | [6] |

| NF-κB Pathway | |||

| NF-κB Activation | T-cell line | 5 µM (approx. 12 µM) | [8] |

| Cytokine Release | |||

| IL-1β | Human Monocytes | 5.6 µM | [8] |

| TNF-α | Human Monocytes | 9.2 µM | [8] |

| IL-6 | Human Monocytes | 13.3 µM | [8] |

| IL-8 | Human Monocytes | 21.8 µM | [8] |

| Prostaglandin E2 (PGE2) | Human Monocytes | 18.7 µM | [8] |

| In Vivo Efficacy | |||

| Carrageenan-Induced Pleurisy | Rat model (3.6 mg/kg) | 59% exudate reduction | [1] |

| Carrageenan-Induced Pleurisy | Rat model (3.6 mg/kg) | 48% cell infiltration reduction | [1] |

| Carrageenan-Induced Pleurisy | Rat model (3.6 mg/kg) | 47% PGE2 inhibition | [1] |

Signaling Pathway Visualizations

Antioxidant Activity

Arzanol exhibits significant antioxidant properties through multiple mechanisms, including direct radical scavenging and protection against lipid peroxidation.[8][9]

Mechanism of Action

Arzanol's antioxidant capacity is attributed to its chemical structure, which features phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[6] It is particularly effective at inhibiting lipid peroxidation, a key process in cellular damage induced by oxidative stress.[9][10] It has been shown to protect against oxidative damage in various in vitro systems, including the autoxidation of linoleic acid and cholesterol, as well as tert-butyl hydroperoxide (TBH)-induced stress in cell cultures.[1][9]

Quantitative Data: Antioxidant Efficacy

| Assay | System | Effect | Reference |

| Linoleic Acid Autoxidation | FeCl3/EDTA-mediated | Complete inhibition at 5 nmol | [1] |

| TBH-Induced Oxidative Stress | VERO cells (7.5 µM Arzanol) | 40% reduction in malondialdehyde (MDA) | [1][4] |

| LDL Lipid Peroxidation | Copper-induced human LDL | Significant protection, comparable to BHT and curcumin | [4][11] |

| In Vivo Lipid Peroxidation | Fe-NTA induced in rats (9 mg/kg) | Significant reduction of MDA and 7-ketocholesterol | [4] |

Anticancer Activity

Arzanol has demonstrated selective cytotoxic effects against various cancer cell lines while showing minimal impact on normal cells, indicating a favorable therapeutic window.[1]

Mechanism of Action

The anticancer activity of Arzanol is linked to its ability to modulate autophagy and mitochondrial function.[1] It exhibits complex, dual-stage effects on the autophagy pathway, initially inhibiting late-stage autophagic flux, which leads to the accumulation of autophagosomes and can trigger cell death in cancer cells.[1]

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | IC50 / Effect | Reference |

| Caco-2 | Colon Carcinoma | 55% viability reduction at 100 µg/mL | [5] |

| HeLa | Cervical Carcinoma | 36% viability reduction at 200 µg/mL | [5] |

| B16F10 | Murine Melanoma | 95% viability reduction at 200 µg/mL | [5] |

| Normal Cell Lines | (e.g., VERO) | No significant cytotoxicity below 100 µM | [1] |

Antiviral Activity

Arzanol has been identified as a promising antiviral agent, with activity reported against Human Immunodeficiency Virus Type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][12]

Mechanism of Action

Anti-HIV Activity: Arzanol's anti-HIV-1 activity is directly linked to its inhibition of the NF-κB pathway.[1] The HIV-1 long terminal repeat (LTR), a region of the viral genome, contains binding sites for NF-κB. By inhibiting TNF-α induced NF-κB activation, Arzanol effectively suppresses HIV-1 LTR transactivation, a critical step for viral replication in T-cells.[1][12]

Anti-SARS-CoV-2 Activity: More recent studies have shown that Arzanol can inhibit human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. As virus-infected cells have high metabolic requirements, inhibiting this host enzyme can limit viral replication.[13]

Quantitative Data: Antiviral Efficacy

| Virus | Assay / Cell Line | IC50 / Effect | Reference |

| HIV-1 | TNF-α induced LTR transactivation in T-cells | Concentration-dependent inhibition of luciferase activity | [1] |

| HIV-1 | Replication in T-cells | A pretreatment of Jurkat cells with 5-25 µM Arzanol resulted in a 35-65% concentration-dependent inhibition of viral replication. | [7] |

| SARS-CoV-2 | Cytopathic effect reduction (PRE+ treatment) | 18.8 µM | [13] |

| SARS-CoV-2 | Cytopathic effect reduction (POST+ treatment) | 15 µM | [13] |

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Cell Culture and Transfection:

-

Seed HEK293 or HeLa cells in a 96-well white, clear-bottom plate at a density of ~30,000 cells/well.[12]

-

Transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[3] Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Cell Lysis:

-

Luminescence Measurement:

-

Use a dual-luciferase assay system and a luminometer with injectors.

-

Inject the firefly luciferase substrate into the lysate and measure the luminescence (Signal A).

-

Subsequently, inject the Stop & Glo® reagent (which quenches the firefly reaction and provides the substrate for Renilla luciferase) and measure the luminescence (Signal B).[10]

-

-

Data Analysis:

-

Normalize the data by calculating the ratio of firefly to Renilla luminescence (Signal A / Signal B) for each well.

-

Calculate the percentage of inhibition by comparing the normalized values of Arzanol-treated wells to the TNF-α stimulated control. Plot the results to determine the IC50 value.

-

Cytotoxicity MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells (e.g., Caco-2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[16]

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Arzanol in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Arzanol. Include a vehicle control (e.g., DMSO).[16]

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]

-

Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[9][17]

-

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Subtract the background absorbance from a cell-free control.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot a dose-response curve to determine the IC50 value.[16]

-

In Vivo Carrageenan-Induced Pleurisy Model

This is a well-established animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.

-

Animal Dosing:

-

Administer Arzanol (e.g., 3.6 mg/kg) or a vehicle control to rats via intraperitoneal (i.p.) injection.[1]

-

-

Induction of Pleurisy:

-

After a set pre-treatment time, anesthetize the rats.

-

Inject a solution of 1% λ-carrageenan in saline (e.g., 0.2 mL) into the pleural cavity to induce acute inflammation.[18]

-

-

Sample Collection:

-

At a specified time point post-carrageenan injection (e.g., 4 hours), euthanize the animals.

-

Carefully open the chest cavity and rinse the pleural cavity with a heparinized saline solution.[18]

-

Collect the pleural exudate and measure its total volume.

-

-

Analysis:

-

Cell Infiltration: Centrifuge the exudate to pellet the cells. Resuspend the cells and count the total number of leukocytes (e.g., using a hemocytometer) to quantify inflammatory cell infiltration.

-

Mediator Analysis: Analyze the supernatant of the exudate for levels of inflammatory mediators like PGE2 and leukotrienes using methods such as ELISA or mass spectrometry.

-

-

Evaluation:

-

Compare the exudate volume, total leukocyte count, and mediator levels between the Arzanol-treated group and the vehicle control group to determine the percentage of inhibition.

-

References

- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arzanol: A Review of Chemical Properties and Biological Activities [mdpi.com]

- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. naun.org [naun.org]

- 9. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective role of arzanol against lipid peroxidation in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.uniupo.it [research.uniupo.it]

- 12. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Antiretroviral Therapy Reduces T-cell Activation and Immune Exhaustion Markers in Human Immunodeficiency Virus Controllers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.roehampton.ac.uk [pure.roehampton.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

3,4,5-Trimethoxyphenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxyphenol

For researchers, scientists, and professionals in drug development, 3,4,5-trimethoxyphenol is a crucial intermediate in the synthesis of various bioactive molecules and pharmaceuticals, including resveratrol (B1683913) and baicalein.[1] Its privileged molecular structure is a cornerstone in drug discovery, lending itself to the creation of analogues with potential antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[2] This guide provides a detailed overview of the primary synthesis pathways for 3,4,5-trimethoxyphenol, complete with experimental protocols, quantitative data, and process diagrams.

Core Synthesis Pathways

The synthesis of 3,4,5-trimethoxyphenol is most prominently achieved through two primary routes, starting from either 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde. An alternative pathway beginning with the more fundamental precursor, gallic acid, is also discussed.

Synthesis from 3,4,5-Trimethoxybenzoic Acid

This is a widely utilized and well-documented pathway that proceeds through several key transformations: halogenation, ammonolysis, Hofmann rearrangement, diazotization, and finally, hydrolysis to yield the target phenol.[3] This multi-step process offers a robust and scalable method for production.

Logical Workflow for Synthesis from 3,4,5-Trimethoxybenzoic Acid:

Caption: Synthesis of 3,4,5-Trimethoxyphenol from 3,4,5-Trimethoxybenzoic Acid.

Synthesis from 3,4,5-Trimethoxybenzaldehyde

This pathway utilizes a Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde.[2][4] While a more direct route, it is often associated with harsher reaction conditions and potentially lower yields compared to the benzoic acid route.[4]

Reaction Pathway for Baeyer-Villiger Oxidation:

Caption: Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 3,4,5-trimethoxyphenol from 3,4,5-trimethoxybenzoic acid, providing a clear comparison of the efficiency of each step.

| Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| 1. Halogenation & Ammonolysis | 3,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxybenzamide | SOCl₂, DMF, CH₂Cl₂, Acetone (B3395972), 25% Ammonia (B1221849) | 90-95% | [5] |

| 2. Hofmann Rearrangement | 3,4,5-Trimethoxybenzamide | 3,4,5-Trimethoxyaniline | 12% NaOCl, 2M NaOH | 83.5-85% | [3][6] |

| 3. Diazotization & Hydrolysis | 3,4,5-Trimethoxyaniline | 3,4,5-Trimethoxyphenol | 10% H₂SO₄, NaNO₂, CuSO₄ | 80-85% | [3][6] |

| Overall | 3,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxyphenol | - | 58-66% | [3][6] |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of 3,4,5-trimethoxyphenol from 3,4,5-trimethoxybenzoic acid.

Step 1: Synthesis of 3,4,5-Trimethoxybenzamide[5]

-

To a mixture of 106.0 g (0.5 mol) of 3,4,5-trimethoxybenzoic acid in 200 ml of CH₂Cl₂, add 0.2 ml of DMF and 45 ml of SOCl₂.

-

Stir the reaction mixture at 45°C for 3 hours. Absorb the generated gases in an aqueous alkali solution.

-

Evaporate the solvent CH₂Cl₂ and excess SOCl₂ under reduced pressure to obtain a pale-yellow solid residue of 3,4,5-trimethoxybenzoyl chloride.

-

Dissolve the residue in 100 ml of dry acetone at room temperature and slowly add it to 92 ml of 25% ammonia at 0°C with vigorous stirring.

-

Stir the mixture for another hour at 0°C.

-

Collect the solid and recrystallize it from water to yield colorless needles of 3,4,5-trimethoxybenzamide.

-

Yield: 95.0 g (90%)

-

Melting Point: 173–175°C

Step 2: Synthesis of 3,4,5-Trimethoxyaniline (Hofmann Rearrangement)[5][6]

-

Add 160.0 g (0.75 mol) of 3,4,5-trimethoxybenzamide in portions over 30 minutes to a solution of 600 ml of 12% commercial sodium hypochlorite (B82951) and 600 ml of 2 M NaOH.

-

Vigorously stir the reaction mixture, maintaining the temperature below 25°C, until TLC shows the disappearance of the starting material.

-

Heat the reaction mixture to 100°C with stirring.

-

After cooling, the product can be isolated.

Step 3: Synthesis of 3,4,5-Trimethoxyphenol (Diazotization and Hydrolysis)[5][6]

-

To a solution of 91.5 g (0.5 mol) of 3,4,5-trimethoxyaniline in 2000 ml of 10% H₂SO₄, cooled to 15°C, add dropwise a solution of 35.0 g (0.5 mol) of NaNO₂ in 200 ml of water over 30 minutes.

-

After the addition is complete, stir the reaction mixture for another 2–3 hours at 10–15°C to form the diazonium salt solution. (CAUTION: Diazonium salts can be explosive and should be handled with care) .

-

Slowly add the diazonium salt solution dropwise into a boiling solution of 1500 ml of 10% H₂SO₄ and 200 g of CuSO₄ over 2 hours.

-

After the addition is complete, continue to boil for an additional 30 minutes.

-

Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from 20% ethanol (B145695) to obtain 3,4,5-trimethoxyphenol as an off-white crystalline solid.

-

Crude Product Yield: 80-85%

-

Melting Point: 144-145°C

Alternative Starting Material: Gallic Acid

Gallic acid can serve as a cost-effective starting material for the synthesis of 3,4,5-trimethoxybenzoic acid, which then feeds into the pathway described above. The initial step involves the methylation of the three hydroxyl groups of gallic acid. This can be achieved using reagents such as dimethyl sulfate in the presence of a base like potassium carbonate.[7][8] One-step methods to produce methyl 3,4,5-trimethoxybenzoate (B1228286) directly from gallic acid have also been developed.[9]

References

- 1. Page loading... [guidechem.com]

- 2. 3,4,5-Trimethoxyphenol|CAS 642-71-7|High Purity [benchchem.com]

- 3. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]

- 4. An Alternate Preparation of 3,4,5-Trimethoxyphenol | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

Arzanol: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has emerged as a promising anti-inflammatory agent with a multi-pronged mechanism of action. This document provides a comprehensive technical overview of the anti-inflammatory properties of Arzanol, with a focus on its molecular targets, preclinical efficacy, and detailed experimental methodologies. Quantitative data from key studies are summarized to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to provide a clear understanding of its therapeutic potential.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, driving a significant need for novel anti-inflammatory therapeutics. Arzanol has been identified as a potent anti-inflammatory compound that inhibits key inflammatory mediators.[1][2][3] It demonstrates a unique profile by dually inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broader spectrum of activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4] This whitepaper delves into the core mechanisms of Arzanol's anti-inflammatory effects, presenting key preclinical data and methodologies for its evaluation.

Mechanism of Action

Arzanol exerts its anti-inflammatory effects through the modulation of several key signaling pathways and enzymes involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[5] Arzanol has been shown to be a potent inhibitor of NF-κB activation.[1][4][6] By preventing the activation of NF-κB, Arzanol effectively suppresses the downstream production of a wide array of inflammatory mediators, including cytokines and chemokines.[2][3]

Dual Inhibition of mPGES-1 and 5-LOX

Arzanol demonstrates a significant inhibitory effect on two key enzymes in the eicosanoid biosynthesis pathway: microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[4]

-

mPGES-1 Inhibition: mPGES-1 is a terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[7] Arzanol is a potent inhibitor of mPGES-1, thereby directly reducing PGE2 synthesis.[2]

-

5-LOX Inhibition: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are powerful chemoattractants and mediators of inflammation.[8][9] Arzanol's inhibition of 5-LOX leads to a decrease in the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4).

Quantitative Data Summary

The following tables summarize the key quantitative data on the anti-inflammatory activity of Arzanol from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Arzanol

| Target | Assay System | IC50 (µM) | Reference |

| NF-κB | Luciferase reporter assay in a T cell line | ~12 | [4] |

| mPGES-1 | Cell-free assay using microsomes from IL-1β-stimulated A549 cells | 0.4 | |

| 5-LOX | Neutrophil assay | 3.1 | [4] |

| COX-1 | In vitro enzyme assay | 9 | |

| COX-2 derived PGE2 | In vitro enzyme assay | 2.3-9 | |

| IL-1β release | LPS-stimulated primary monocytes | 5.6 - 21.8 | [6] |

| TNF-α release | LPS-stimulated primary monocytes | 5.6 - 21.8 | [6] |

| IL-6 release | LPS-stimulated primary monocytes | 5.6 - 21.8 | [6] |

Table 2: In Vivo Anti-inflammatory Efficacy of Arzanol

| Animal Model | Administration | Dosage | Effect | Reference |

| Carrageenan-induced pleurisy in rats | Intraperitoneal (i.p.) | 3.6 mg/kg | - 59% reduction in exudate formation- 48% reduction in cell infiltration- 47% inhibition of PGE2 levels- 31% reduction in leukotriene levels | [1][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Arzanol.

NF-κB Luciferase Reporter Gene Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or Jurkat T cells) in appropriate media.

-

Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of Arzanol (e.g., 0.1 to 100 µM) for 1-2 hours.

-

-

Stimulation:

-

Induce NF-κB activation by stimulating the cells with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL.

-

-

Incubation:

-

Incubate the cells for 6-8 hours at 37°C.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition for each Arzanol concentration relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Arzanol concentration.

-

mPGES-1 and 5-LOX Inhibition Assays

mPGES-1 Inhibition Assay (Cell-Free):

-

Preparation of Microsomes:

-

Culture A549 cells and stimulate with IL-1β (10 ng/mL) for 24 hours to induce mPGES-1 expression.

-

Harvest the cells and prepare microsomal fractions by differential centrifugation.

-

-

Inhibition Assay:

-

Pre-incubate the microsomal preparation with varying concentrations of Arzanol for 15 minutes at 4°C.

-

Initiate the enzymatic reaction by adding the substrate, PGH2 (10 µM).

-

Incubate for 60 seconds at 4°C.

-

Terminate the reaction by adding a stop solution (e.g., FeCl2).

-

-

Quantification of PGE2:

-

Measure the amount of PGE2 produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value.

-

5-LOX Inhibition Assay (Intact Neutrophils):

-

Isolation of Neutrophils:

-

Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

-

Inhibition Assay:

-

Pre-incubate the isolated neutrophils with varying concentrations of Arzanol for 15 minutes at 37°C.

-

Stimulate the cells with a calcium ionophore (e.g., A23187, 5 µM) and arachidonic acid (20 µM).

-

Incubate for 10 minutes at 37°C.

-

-

Quantification of LTB4:

-

Terminate the reaction and extract the lipid mediators.

-

Quantify the production of LTB4 using an ELISA kit or by LC-MS/MS analysis.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Carrageenan-Induced Pleurisy in Rats

-

Animal Model:

-

Use male Wistar rats (200-250 g).

-

-

Compound Administration:

-

Administer Arzanol (e.g., 3.6 mg/kg) or vehicle intraperitoneally 1 hour before the induction of pleurisy.

-

-

Induction of Pleurisy:

-

Inject 0.1 mL of 1% carrageenan solution in sterile saline into the pleural cavity of the rats.

-

-

Sample Collection:

-

After 4 hours, euthanize the animals and collect the pleural exudate.

-

-

Analysis:

-

Measure the volume of the exudate.

-

Determine the total and differential leukocyte counts in the exudate.

-

Measure the concentrations of PGE2 and LTB4 in the exudate using ELISA kits.

-

-

Data Analysis:

-

Compare the results from the Arzanol-treated group with the vehicle-treated control group to determine the percentage of inhibition of inflammation.

-

Conclusion

Arzanol is a novel and potent anti-inflammatory agent with a well-defined, multi-target mechanism of action. Its ability to dually inhibit mPGES-1 and 5-LOX, in addition to its potent suppression of the NF-κB signaling pathway, positions it as a promising candidate for the development of new therapies for a wide range of inflammatory diseases. The preclinical data presented in this whitepaper provide a strong rationale for further investigation and clinical development of Arzanol and its derivatives. The detailed experimental protocols outlined herein offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compelling natural product.

References

- 1. bosterbio.com [bosterbio.com]

- 2. researchgate.net [researchgate.net]

- 3. file.elabscience.com [file.elabscience.com]

- 4. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. fntest.cn [fntest.cn]

- 8. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Antioxidant Capacity of Antiarol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol, chemically known as 3,4,5-trimethoxyphenol, is a phenolic compound that has garnered interest for its potential biological activities, including its capacity as an antioxidant. As a derivative of phenol (B47542), its structure suggests an ability to scavenge free radicals and modulate cellular oxidative stress, making it a person of interest in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing its chemical properties, the mechanisms behind its antioxidant action, relevant experimental protocols for assessing its efficacy, and its potential influence on key cellular signaling pathways involved in the oxidative stress response.

Chemical Structure and Properties

This compound is a simple phenolic compound with the following chemical structure:

-

Chemical Formula: C₉H₁₂O₄

-

Molecular Weight: 184.19 g/mol

-

IUPAC Name: 3,4,5-trimethoxyphenol

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. The hydroxyl (-OH) group on the aromatic ring is the primary site of radical scavenging activity. The presence of electron-donating methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring can influence the stability of the resulting phenoxyl radical, thereby affecting the compound's antioxidant potential.

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), thereby quenching the radical and forming a stable phenoxyl radical. The stability of this phenoxyl radical is crucial and is influenced by the delocalization of the unpaired electron across the aromatic ring.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): In this mechanism, the phenol first transfers an electron to the free radical, forming a radical cation and an anion. The radical cation then deprotonates to form the stable phenoxyl radical.

The efficiency of these mechanisms is dependent on factors such as the bond dissociation enthalpy of the O-H bond, the ionization potential of the phenol, and the stability of the resulting phenoxyl radical.

In Vitro Antioxidant Capacity of this compound

A comprehensive literature search did not yield specific quantitative data (IC₅₀ values or Trolox equivalents) for the antioxidant capacity of this compound from DPPH, ABTS, FRAP, or ORAC assays. However, it is often described as having moderate DPPH free radical scavenging activity. For context, the following table provides a summary of these common antioxidant assays and typical values for other phenolic compounds.

Table 1: Summary of Common In Vitro Antioxidant Capacity Assays

| Assay | Principle | Measurement | Typical Values for Phenolic Compounds |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored. | Decrease in absorbance at ~517 nm. Results are often expressed as IC₅₀ (the concentration required to scavenge 50% of DPPH radicals). | IC₅₀ values can range from <10 µM (highly active) to >100 µM. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored. | Decrease in absorbance at ~734 nm. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). | TEAC values can vary widely depending on the structure of the phenolic compound. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored. | Increase in absorbance at ~593 nm. Results are expressed as µmol Fe²⁺ equivalents or Trolox equivalents. | Values are dependent on the reducing potential of the compound. |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH. The decay of fluorescence is monitored over time. | Area under the fluorescence decay curve. Results are expressed as Trolox equivalents. | A common assay to assess antioxidant capacity against a biologically relevant radical. |

Detailed Experimental Protocols

While specific protocols for this compound are not available, the following are detailed, generalized methodologies for the key assays mentioned, which are applicable to phenolic compounds like this compound.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound (3,4,5-trimethoxyphenol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a stock solution of this compound in methanol at a known concentration.

-

Prepare a series of dilutions of this compound from the stock solution.

-

Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

-

-

Assay:

-

In a 96-well microplate, add a specific volume of each this compound dilution (and positive control dilutions) to separate wells.

-

Add a corresponding volume of methanol to a well to serve as a blank.

-

Add the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS Radical Cation Decolorization Assay

Objective: To determine the ABTS radical scavenging capacity of this compound.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or ethanol)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay:

-

Prepare a series of dilutions of this compound and the Trolox standard.

-

Add a small volume of each dilution to separate wells of a 96-well microplate.

-

Add the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition of ABTS•⁺.

-

Plot a standard curve of percentage inhibition versus concentration for Trolox.

-

The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To measure the ferric reducing ability of this compound.

Materials:

-

This compound

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay:

-

Prepare a series of dilutions of this compound and the standard (FeSO₄ or Trolox).

-

Add a small volume of each dilution to separate wells of a 96-well microplate.

-

Add the FRAP reagent to each well.

-

Incubate at 37°C for a defined period (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve using the absorbance values of the standard solutions.

-

The FRAP value of this compound is determined from the standard curve and expressed as µmol Fe²⁺ equivalents or Trolox equivalents per unit of this compound.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To determine the capacity of this compound to neutralize peroxyl radicals.

Materials:

-

This compound

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (standard)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Prepare a solution of AAPH in phosphate buffer.

-

Prepare a series of dilutions of this compound and the Trolox standard in phosphate buffer.

-

-

Assay:

-

In a 96-well black microplate, add the fluorescein solution to all wells.

-

Add the dilutions of this compound, Trolox, and a buffer blank to their respective wells.

-

Incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin recording the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

-

-

Calculation:

-

Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

-

Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

The ORAC value of this compound is determined from the standard curve and expressed as Trolox equivalents.

-

Modulation of Cellular Signaling Pathways

The antioxidant effects of phenolic compounds like this compound extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that regulate the cellular response to oxidative stress. Two key pathways are the Nrf2-ARE and MAPK pathways. While specific studies on this compound's interaction with these pathways are limited, the general mechanisms for phenolic antioxidants are well-established.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

Phenolic compounds, including potentially this compound, can activate the Nrf2 pathway, leading to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Caption: Generalized Nrf2 activation by a phenolic antioxidant.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Key MAPK families include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Oxidative stress is a potent activator of the JNK and p38 MAPK pathways, which are often associated with pro-inflammatory and pro-apoptotic responses.

Phenolic antioxidants can modulate MAPK signaling in several ways. They may directly inhibit the activity of upstream kinases that activate JNK and p38, or they can indirectly suppress their activation by reducing the overall level of cellular oxidative stress. By inhibiting the JNK and p38 pathways, phenolic compounds can protect cells from oxidative stress-induced damage and apoptosis.